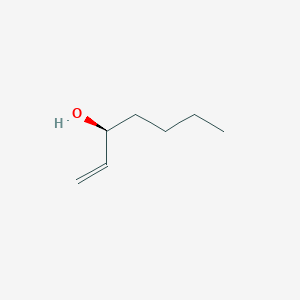
(2S)-2,3-Dichloropropan-1-OL
Vue d'ensemble
Description
(2S)-2,3-Dichloropropan-1-OL is a useful research compound. Its molecular formula is C3H6Cl2O and its molecular weight is 128.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chromatographic Analysis in Food Matrices
One notable application of (2S)-2,3-Dichloropropan-1-OL is its involvement in the chromatographic analysis of food matrices. A study demonstrated the use of high-performance liquid chromatography (HPLC) for the quantitative determination of 1,3-dichloropropan-2-ol, a related compound, in various foodstuffs, particularly soy sauce. The goal was to introduce a cost-effective and straightforward method for screening potential toxicants like chloropropanols in food and environmental samples (Kowalski et al., 2003).
Derivatization in Chemical Analysis
Another study focused on the derivatization and simultaneous determination of chloropropanols, including 2,3-dichloropropan-1-ol. The research developed a sensitive method involving silylation with 1-trimethylsilylimidazole followed by GC–MS analysis. The technique offered low limits of detection and high linearity, making it an effective approach for measuring chloropropanols in real samples (Cao et al., 2009).
Synthesis of Dithioglycerols
In the realm of organic chemistry, this compound is used in the selective synthesis of isomeric dithioglycerols. The study detailed the process of reacting 2,3-dibromopropan-1-ol and 1,3-dichloropropan-2-ol with elemental sulfur, leading to the formation of oligomeric polysulfides. These were then subjected to reductive cleavage to produce individual dithioglycerol isomers (Levanova et al., 2008).
Dehydrochlorination Processes
The compound's involvement in dehydrochlorination processes has also been researched. One study investigated the conversion of 1,3-dichloropropan-2-ol to epichlorohydrin and examined the influence of various process parameters on this conversion. The study provided insights into the dehydrochlorination mechanism and the formation of by-products (Krzyżanowska & Milchert, 2013).
Analysis of Conformational Structures
Furthermore, research on the conformational structures of related chloropropanols has been conducted. A study using gas-phase electron diffraction and ab initio molecular orbital calculations investigated the molecular structures and behavior of 3-chloropropan-1-ol, shedding light on the conformations and molecular interactions of such compounds (Richardson & Hedberg, 1997).
Propriétés
IUPAC Name |
(2S)-2,3-dichloropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYIJGIGSDJQQ-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)

![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)




![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)


